molecular formula C13H5F5N2O B14910182 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine

2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B14910182
M. Wt: 300.18 g/mol
InChI Key: QHWNKKSKEPCTIY-UHFFFAOYSA-N
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Description

2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine is an organic compound characterized by the presence of a benzoxazole ring substituted with a pentafluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzoxazole: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.

    2-(Pentafluorophenyl)benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring.

    2-(Pentafluorophenyl)-1,3-thiazole: Contains a thiazole ring instead of a benzoxazole ring.

Uniqueness: 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine is unique due to the combination of the pentafluorophenyl group and the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of materials with specific electronic characteristics and in medicinal chemistry for the design of novel therapeutic agents.

Properties

Molecular Formula

C13H5F5N2O

Molecular Weight

300.18 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H5F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13-20-5-3-4(19)1-2-6(5)21-13/h1-3H,19H2

InChI Key

QHWNKKSKEPCTIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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